molecular formula C21H29N3O3S B15374156 N-[4-methoxy-3-[[(2-phenylpiperidin-3-yl)amino]methyl]phenyl]-N-methylmethanesulfonamide

N-[4-methoxy-3-[[(2-phenylpiperidin-3-yl)amino]methyl]phenyl]-N-methylmethanesulfonamide

Cat. No.: B15374156
M. Wt: 403.5 g/mol
InChI Key: GZLOIBNBDUHEFY-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-[[(2-phenylpiperidin-3-yl)amino]methyl]phenyl]-N-methylmethanesulfonamide is a useful research compound. Its molecular formula is C21H29N3O3S and its molecular weight is 403.5 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-methoxy-3-[[(2-phenylpiperidin-3-yl)amino]methyl]phenyl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3S/c1-24(28(3,25)26)18-11-12-20(27-2)17(14-18)15-23-19-10-7-13-22-21(19)16-8-5-4-6-9-16/h4-6,8-9,11-12,14,19,21-23H,7,10,13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLOIBNBDUHEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=C(C=C1)OC)CNC2CCCNC2C3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing N-[4-methoxy-3-[[(2-phenylpiperidin-3-yl)amino]methyl]phenyl]-N-methylmethanesulfonamide?

  • Methodological Answer : Synthesis requires precise control of reaction parameters:

  • Temperature : 60–80°C for condensation steps to ensure proper amide bond formation.
  • pH : Maintain neutral to slightly basic conditions (pH 7–8) to prevent sulfonamide degradation.
  • Reaction Time : 12–24 hours for intermediates like the piperidinyl-aminomethyl precursor to form.
    Analytical validation (e.g., HPLC purity >95% and NMR for structural confirmation) is critical at each step .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • HPLC : Assess purity and monitor reaction progress (C18 column, acetonitrile/water gradient).
  • NMR : Confirm regiochemistry of the methoxy and sulfonamide groups (e.g., 1H^1H-NMR: δ 3.2–3.5 ppm for N-methyl groups).
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C21H _{21}H _{28}N3O _{3}O _{3}S: 414.1912) .

Q. How can researchers evaluate solubility and stability for in vitro assays?

  • Methodological Answer :

  • Solubility : Test in DMSO (10 mM stock) followed by serial dilution in PBS (pH 7.4). Use dynamic light scattering (DLS) to detect aggregation.
  • Stability : Incubate at 37°C for 24–72 hours; analyze via LC-MS for degradation products (e.g., hydrolysis of the sulfonamide group).
  • Crystalline Form Screening : Use PXRD to identify polymorphs impacting bioavailability .

Advanced Research Questions

Q. How can structural modifications enhance target binding affinity while minimizing off-target effects?

  • Methodological Answer :

  • QSAR Modeling : Correlate substituent effects (e.g., piperidine ring substitution) with activity data.
  • Molecular Docking : Optimize interactions with target pockets (e.g., hydrophobic 2-phenyl group for π-π stacking).
  • In Silico ADMET : Predict metabolic liabilities (e.g., CYP3A4-mediated oxidation of the methoxy group) .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data?

  • Methodological Answer :

  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.
  • Pharmacokinetic Profiling : Measure plasma protein binding (e.g., >90% binding reduces free drug concentration).
  • Metabolite Identification : Use LC-HRMS to detect inactive metabolites (e.g., N-demethylation) .

Q. How can X-ray crystallography guide conformation-specific drug design?

  • Methodological Answer :

  • Co-crystallization : Soak crystals with target proteins (e.g., kinases) to resolve binding modes.
  • Torsion Angle Analysis : Identify rigid vs. flexible regions (e.g., piperidinyl-amino linker’s rotatable bonds).
  • Electron Density Maps : Refine substituent orientations (e.g., methoxy group’s spatial clash with hydrophobic pockets) .

Q. What experimental designs improve reproducibility in multi-laboratory studies?

  • Methodological Answer :

  • Batch Variability Control : Standardize intermediates (e.g., 2-phenylpiperidin-3-amine purity >98%).
  • Cross-Validation : Share raw NMR/HPLC data via open-access platforms for peer verification.
  • Stability-Indicating Methods : Use forced degradation studies to establish assay robustness .

Q. How to design in vivo pharmacokinetic studies for this sulfonamide derivative?

  • Methodological Answer :

  • Dosing Routes : Compare oral vs. intravenous administration (e.g., AUC024_{0-24} and Cmax_{max}).
  • Tissue Distribution : Use radiolabeled 14C^{14}C-compound to quantify brain penetration (logD ~2.5).
  • Metabolomics : Profile urine/fecal excretion via LC-MS/MS to identify clearance pathways .

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